molecular formula C19H15F3N2O3 B2793118 3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-93-0

3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2793118
CAS RN: 321429-93-0
M. Wt: 376.335
InChI Key: QRAXJJARGDZYFI-QJOMJCCJSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing ketimines . The direct addition of carbon-centered nucleophiles to a C=N double bond of imines is a common synthetic approach to amine synthesis . This formation of a new carbon–carbon bond is accompanied by a proton transfer and is an atom-economic process, which is important for “green chemistry” .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, an acetyloxyimino group, and a benzyl group attached to a 2H-indol-2-one core .


Chemical Reactions Analysis

The reactions involving this compound are typical for ketimines . These reactions are essential in the construction of pharmacologically interesting derivatives of α-tertiary amines, which are characterized by the presence of a tetrasubstituted carbon stereogenic center in the α-position to a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions of research involving this compound could involve further exploration of its synthesis, its potential applications in medicinal chemistry, and a detailed study of its physical and chemical properties .

properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-11-6-7-16-15(8-11)17(23-27-12(2)25)18(26)24(16)10-13-4-3-5-14(9-13)19(20,21)22/h3-9H,10H2,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAXJJARGDZYFI-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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